molecular formula C16H13NO2 B2482681 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid CAS No. 91606-00-7

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B2482681
CAS No.: 91606-00-7
M. Wt: 251.285
InChI Key: ZPUSQIWNVXTSPW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid (CAS 91606-00-7) is a high-purity indole derivative supplied for research and development purposes. This compound, with a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol, serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research . It is particularly useful for investigating novel synthetic pathways, such as transition-metal-catalyzed reactions, and for the development of new pharmacologically active molecules . Researchers utilize this and related indole-2-carboxylic acid scaffolds to explore structure-activity relationships and create compounds with potential biological activity . Please handle with care; this product is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . For your safety, always refer to the Safety Data Sheet (SDS) and conduct risk assessments before use. Recommended storage is sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-methyl-3-phenylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(15(17)16(18)19)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSQIWNVXTSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include refluxing the reactants in an acidic medium, such as acetic acid or hydrochloric acid, to facilitate the formation of the indole ring .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key References
1-Methyl-3-phenyl-1H-indole-2-carboxylic acid C₁₆H₁₃NO₂ N1-Me, C3-Ph, C2-COOH 251.29
3-(2-Thienyl)-1H-indole-2-carboxylic acid C₁₃H₉NO₂S C3-thienyl, C2-COOH 243.29
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid C₁₂H₁₃NO₄ N1-Me, C5/C6-OMe, C2-COOH 235.24
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ C7-Cl, C3-Me, C2-COOH 209.63
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid C₁₇H₁₅NO₂ N1-Bn, C2-Me, C3-COOH 265.31

Key Observations :

  • Substituent Position: The position of the carboxylic acid group (C2 vs. C3) significantly alters electronic distribution.
  • Heterocyclic vs. Aromatic Substituents : Replacing the phenyl group with a thienyl moiety (3-(2-Thienyl)-1H-indole-2-carboxylic acid) reduces molecular weight and introduces sulfur, which may enhance π-stacking or metal-binding properties .

Physicochemical Properties

Table 2: Physical Properties and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H-NMR (DMSO-d6, δ ppm)
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid 210 1683 (C=O), 1519 (Ar) 3.77–3.98 (3 × OCH₃), 7.06–7.10 (Ar)
Methyl 1-methyl-β-carboline-3-carboxylate >200 - 2.85 (CH₃), 4.03 (COOCH₃), 7.37–8.79 (Ar)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported - Not available

Key Observations :

  • Melting Points: The presence of methoxy groups (e.g., 5,6-dimethoxy analogue) increases melting points (210°C) compared to non-polar substituents, likely due to enhanced crystallinity .
  • Spectral Signatures : The carboxylic acid group in the target compound would show a characteristic IR stretch near 1680–1700 cm⁻¹, similar to the 5,6-dimethoxy derivative .
Table 3: Pharmacological and Functional Comparisons
Compound Name Reported Activity Key Findings References
1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid Mcl1 inhibitor Potent anti-cancer activity via Bcl-2 pathway inhibition
Schiff bases of 2-methyl-1H-indole-3-carboxylic acid Anti-inflammatory, analgesic Hydroxyl/methoxy groups enhance activity
Methyl-1-pentyl-1H-indole-3-carboxylate Synthetic cannabinoid derivative Used in forensic research

Key Observations :

  • Anti-Cancer Potential: The phenoxypropyl-substituted indole () demonstrates the impact of bulky substituents on target selectivity, particularly in inhibiting Mcl1 .
  • Anti-Inflammatory Activity : Schiff base derivatives with hydroxyl/methoxy groups () highlight the importance of hydrogen-bonding interactions in pharmacological efficacy .

Biological Activity

1-Methyl-3-phenyl-1H-indole-2-carboxylic acid is an indole derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic effects against a range of diseases.

Target of Action : Indole derivatives, including this compound, bind with high affinity to multiple receptors, influencing various cellular processes. This binding can lead to significant biochemical changes within cells, impacting pathways related to cell growth and apoptosis.

Mode of Action : The interaction of this compound with biological macromolecules can alter signaling pathways, potentially leading to therapeutic effects such as anticancer or anti-inflammatory actions.

Pharmacological Properties

Research indicates that this compound exhibits a variety of pharmacological activities:

  • Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against human cancer cell lines such as A549 and HT-29 .
  • Antimicrobial Effects : Indole derivatives are reported to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. They have been tested against pathogens like E. faecalis and P. aeruginosa, showing significant antibacterial activity .

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

  • Antitumor Activity : A study highlighted the compound's ability to enhance apoptotic mechanisms in cancer cells by inhibiting anti-apoptotic proteins . The compound's structure allows for interactions that could disrupt cancer cell survival pathways.
  • Antimicrobial Studies : In vitro tests revealed that this compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
Indole-3-acetic acid Plant hormone; growth regulationInvolved in plant growth processes
1-Methylindole-3-carboxaldehyde Synthesis precursorUsed in creating bioactive compounds
3-Phenylindole Anticancer and antimicrobialExhibits a range of biological activities

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-3-phenyl-1H-indole-2-carboxylic acid?

The synthesis typically involves condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives. For example:

  • Method a : Reacting 2-aminothiazol-4(5H)-one derivatives (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid under reflux for 3–5 hours .
  • Method b : Using thiourea derivatives (1.0 equiv), chloroacetic acid (1.0 equiv), and sodium acetate (2.0 equiv) in acetic acid under similar reflux conditions .
    Recrystallization from acetic acid is commonly employed for purification, yielding compounds with melting points in the range of 199–223°C .

Q. How is the purity and identity of this compound verified experimentally?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1704 cm⁻¹ for ester/carboxylic acid groups) .
  • UV-Vis Spectroscopy : Identifies conjugation patterns (e.g., λmax ≈ 297 nm for indole derivatives) .
  • Melting Point Analysis : Matches published ranges (e.g., 221–223°C for related indole-carboxylic acids) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Sodium acetate (2.0 equiv) enhances reaction efficiency in condensation steps .
  • Solvent Optimization : Acetic acid is preferred for its dual role as solvent and proton donor .
  • Reaction Time Adjustments : Extending reflux duration beyond 3 hours may improve yields but risks side reactions .
  • Purification Refinement : Recrystallization from acetic acid or methanol ensures high purity (>95%) .

Q. How can researchers resolve contradictions in spectroscopic data for novel indole-2-carboxylic acid derivatives?

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., methyl 5-fluoro-1H-indole-2-carboxylate or indole-3-carboxylic acid derivatives) .
  • Computational Modeling : Use density functional theory (DFT) to predict spectral profiles and validate experimental results .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in molecular geometry, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate .

Q. What are the key considerations for designing analogs of this compound with enhanced bioactivity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) modulates electronic properties and binding affinity .
  • Steric Modifications : Alkyl or aryl substitutions at the indole nitrogen alter steric hindrance and solubility .
  • Hybridization Strategies : Combining indole cores with thiazole or imidazole moieties (e.g., 6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid) may enhance target selectivity .

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